N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;
Scientific Research Applications
Potential Related Research Areas
Although the direct references to "N-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate" were not found, research on similar compounds often explores areas such as:
Pharmacokinetics and Drug Metabolism
Studies on similar compounds typically investigate how they are absorbed, distributed, metabolized, and excreted in the body. For instance, research into the metabolic fate of drugs like Amitriptyline, Nortriptyline, and Amitriptylinoxide in humans explores oxidative metabolism, identifying enzymes involved and metabolites produced (Breyer‐Pfaff, 2004).
Environmental Fate and Toxicity
Research often assesses the environmental impact and degradation pathways of chemical compounds. For example, studies on the fate of ethyl tert-butyl ether (ETBE) in soil and groundwater review biodegradation and the potential for microbial degradation in various conditions, highlighting the importance of understanding environmental persistence and potential effects (Thornton et al., 2020).
Chemical Synthesis and Modification
Investigations into the synthesis and functional modification of chemical compounds to enhance their properties, stability, or efficacy. The exact synthesis routes and modifications applied to similar complex molecules are crucial for developing pharmaceuticals and other chemical products.
Biological and Pharmacological Effects
Studies examining the biological activity and potential therapeutic uses of chemical compounds. This includes assessing their efficacy in various models of disease, understanding their mechanism of action, and evaluating safety profiles.
Properties
IUPAC Name |
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-5-8-18-9-10-19-11-12-20-16-6-7-17(14(2)3)15(4)13-16;3-1(4)2(5)6/h5-7,13-14,18H,1,8-12H2,2-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJRLPVUUTQPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCNCC=C)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.